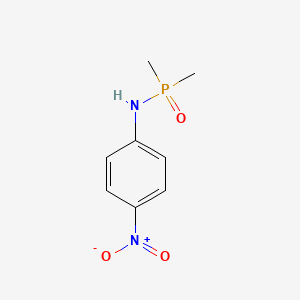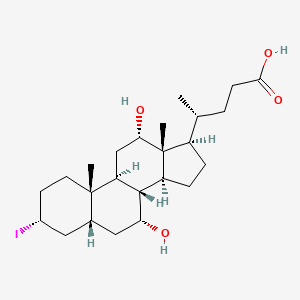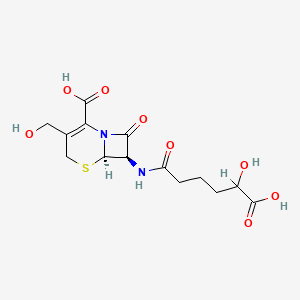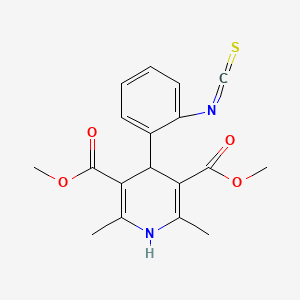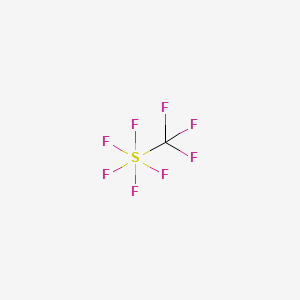![molecular formula C19H17NO3S B1202497 3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid is an aromatic ketone.
Scientific Research Applications
Polymer Synthesis and Applications : Bingöl et al. (2005) synthesized a monomer similar to the compound of interest, which was used to create polymers through electrochemical and chemical polymerization techniques. These polymers were studied for their thermal behavior, morphology, conductivity, and electrochromic properties (Bingöl, Güner, Çırpan, & Toppare, 2005).
Solar Cell Applications : Qin et al. (2007) and Hagberg et al. (2008) investigated organic dyes with structures related to the compound for use in dye-sensitized solar cells. These studies focused on the efficiency of electron transfer and conversion in solar cells (Qin, Yang, Chen, Sun, Marinado, Edvinsson, Boschloo, & Hagfeldt, 2007); (Hagberg, Yum, Lee, De Angelis, Marinado, Karlsson, Humphry-Baker, Sun, Hagfeldt, Grätzel, & Nazeeruddin, 2008).
Synthesis and Characterization for Medical Applications : Behzadi et al. (2015) and Tomoo et al. (2014) synthesized compounds structurally similar to the query compound for potential medical applications, focusing on their structural and functional characteristics (Behzadi, Saidi, Islami, & Khabazzadeh, 2015); (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, Nagahira, 2014).
Antibacterial and Antifungal Properties : Patel and Patel (2017) explored derivatives of a similar compound for their antimicrobial activity against various bacterial and fungal strains, developing a novel class of antimicrobial agents (Patel & Patel, 2017).
Electrochromic Devices : Bingöl et al. (2006) and Kaya and Aydın (2012) focused on the synthesis and characterization of polymers related to the compound for use in electrochromic devices, examining their electrochromic and spectroelectrochemical properties (Bingöl, Camurlu, & Toppare, 2006); (Kaya & Aydın, 2012).
Pharmaceutical Research : Dovbnya et al. (2022) and other researchers have synthesized derivatives of this compound for potential pharmaceutical applications, focusing on their structural characteristics and biological activities (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
properties
Product Name |
3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid |
|---|---|
Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[1-(4-acetylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C19H17NO3S/c1-13(21)14-4-6-15(7-5-14)20-16(9-11-19(22)23)8-10-17(20)18-3-2-12-24-18/h2-8,10,12H,9,11H2,1H3,(H,22,23) |
InChI Key |
VXZLRFFNODAIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)

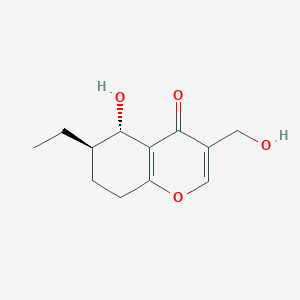
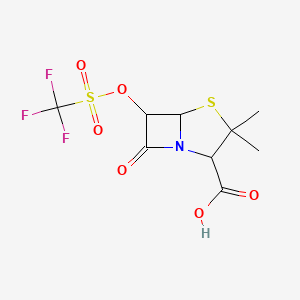
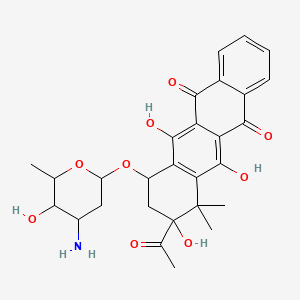
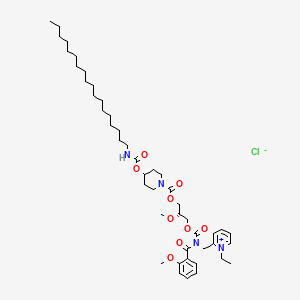
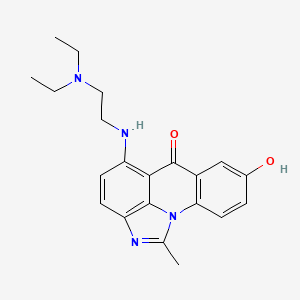
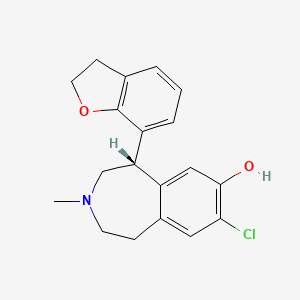
![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)
